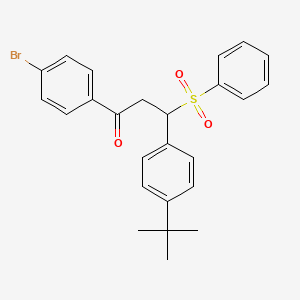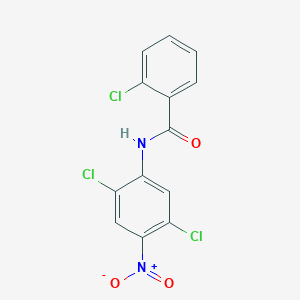
2-chloro-N-(2,5-dichloro-4-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2,5-dichloro-4-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-chloro-N-(2,5-dichloro-4-nitrophenyl)benzamide varies depending on its application. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathway. In agrochemicals, this compound acts as a photosystem II inhibitor, which disrupts the electron transport chain and ultimately leads to the death of weeds. In materials science, this compound has been used as a building block for the synthesis of various functional materials by incorporating its unique chemical structure into the materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly dependent on its application. In medicinal chemistry, this compound has been found to induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. In agrochemicals, this compound can effectively control the growth of weeds by disrupting the electron transport chain in photosystem II. However, the use of this compound in agrochemicals can also have negative effects on non-target organisms, such as aquatic plants and animals. In materials science, this compound has been used as a building block for the synthesis of various functional materials, which can exhibit unique physical and chemical properties.
実験室実験の利点と制限
The advantages of using 2-chloro-N-(2,5-dichloro-4-nitrophenyl)benzamide in lab experiments include its ease of synthesis, high purity, and diverse applications. This compound can be easily synthesized using commercially available starting materials, and its purity can be easily determined using various analytical techniques. Moreover, this compound can be used in various fields, including medicinal chemistry, agrochemicals, and materials science. However, the limitations of using this compound in lab experiments include its potential toxicity and environmental impact. This compound can be toxic to non-target organisms, and its use in agrochemicals can have negative effects on the environment.
将来の方向性
There are several future directions for the research on 2-chloro-N-(2,5-dichloro-4-nitrophenyl)benzamide. In medicinal chemistry, further studies can be conducted to investigate the potential of this compound as a lead compound for the development of new anti-cancer and anti-inflammatory drugs. In agrochemicals, research can be focused on developing safer and more effective herbicides that can control the growth of weeds without harming non-target organisms. In materials science, future studies can be conducted to explore the potential of this compound as a building block for the synthesis of new functional materials with unique physical and chemical properties. Moreover, further studies can be conducted to investigate the potential environmental impact of this compound and develop strategies to minimize its negative effects on the environment.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and herbicidal activities, and has been used as a building block for the synthesis of various functional materials. However, the use of this compound can also have negative effects on non-target organisms and the environment. Future research can be focused on developing safer and more effective applications of this compound and minimizing its negative impact on the environment.
合成法
The synthesis of 2-chloro-N-(2,5-dichloro-4-nitrophenyl)benzamide involves the reaction of 2,5-dichloro-4-nitrobenzoic acid with thionyl chloride to form 2,5-dichloro-4-nitrobenzoyl chloride. The resulting compound is then reacted with 2-chloroaniline to yield this compound. The overall reaction scheme is presented below:
科学的研究の応用
2-chloro-N-(2,5-dichloro-4-nitrophenyl)benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, this compound has been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In the field of agrochemicals, this compound has been evaluated for its herbicidal activity. It has been shown to effectively control the growth of various weeds, including grasses and broad-leaved weeds. In materials science, this compound has been used as a building block for the synthesis of various functional materials, including liquid crystals and polymers.
特性
IUPAC Name |
2-chloro-N-(2,5-dichloro-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-8-4-2-1-3-7(8)13(19)17-11-5-10(16)12(18(20)21)6-9(11)15/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPNESOUWLYPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[3-(4-tert-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4993557.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(3-isopropyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4993565.png)
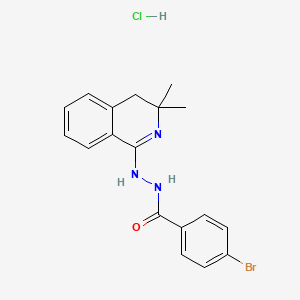

![5-(4-chlorophenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4993584.png)
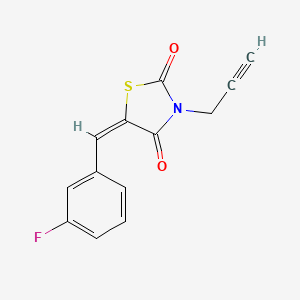

![2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4993622.png)
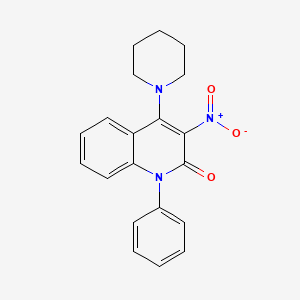
![2-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarboxamide](/img/structure/B4993639.png)

![2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-1,3,4-trimethylbenzene](/img/structure/B4993652.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinol](/img/structure/B4993658.png)
